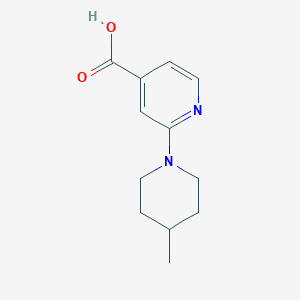

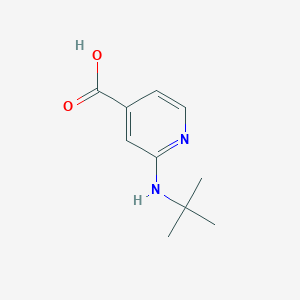

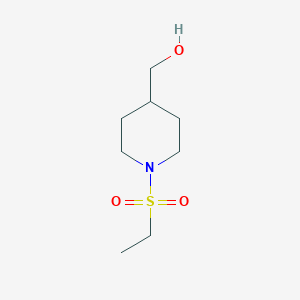

![molecular formula C14H13F3N2 B1385783 (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019564-99-8](/img/structure/B1385783.png)

(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine

Descripción general

Descripción

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the presence of a fluorine atom and a pyridine in their structure . The reactions are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure . These properties are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Antiproliferative Agents for Cancer Therapy

This compound has been utilized in the synthesis of derivatives that exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have been designed to target A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. These derivatives can induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as effective antiproliferative agents .

BRAF Inhibitors in Targeted Cancer Treatment

Some derivatives of this compound have shown promise as potential BRAF inhibitors . BRAF is a part of the MAPK/ERK pathway, which is often dysregulated in cancers. By inhibiting this pathway, these derivatives could offer a targeted therapeutic approach with minimal toxicity, thereby improving the quality of life for cancer patients .

Designing New Chemotypes for Drug Discovery

The structural motif of (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine serves as a chemotype for designing new drugs. Its incorporation into new molecules could lead to the discovery of drugs with improved efficacy and selectivity for various diseases .

Synthesis of Urea Derivatives

The compound is a key precursor in the synthesis of urea derivatives . These derivatives have been explored for their medicinal properties, particularly in the development of anticancer agents. The urea moiety is a significant fragment in medicinal chemistry due to its versatility and biological relevance .

Molecular Docking Studies

Due to its unique structure, the compound can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This is crucial in the rational design of drugs, allowing for the prediction of the binding affinity and activity of drug candidates .

Anticancer Agents with Selectivity

Derivatives of this compound have been evaluated for their selectivity in killing cancer cells while sparing normal cells. This selectivity is paramount in reducing the adverse side effects commonly associated with chemotherapy .

Safety and Hazards

Direcciones Futuras

The future directions for this compound involve the discovery of many novel applications of TFMP . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives is becoming an increasingly important research topic .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various biological targets .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2/c15-14(16,17)12-5-3-4-11(8-12)9-18-10-13-6-1-2-7-19-13/h1-8,18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSIFDQDPDIBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

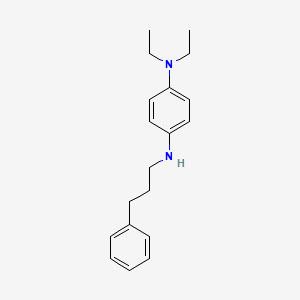

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)

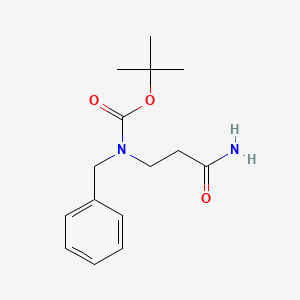

![3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine](/img/structure/B1385705.png)

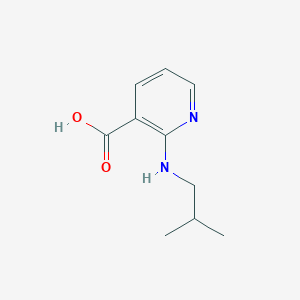

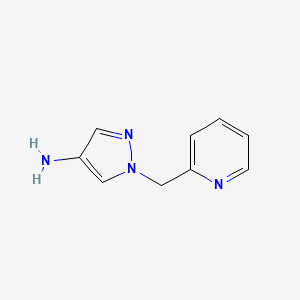

![2-[(2-Furylmethyl)amino]nicotinic acid](/img/structure/B1385707.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1385714.png)